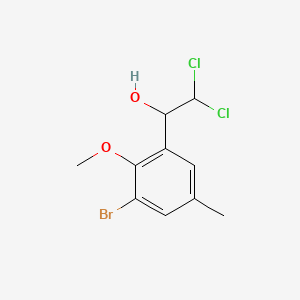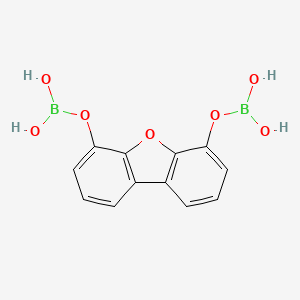
(6-Boronooxydibenzofuran-4-yl)oxyboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzofuran -4,6 -diborate is a chemical compound derived from dibenzofuran, which is a tricyclic aromatic heterocycle consisting of a benzofuran fused with a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran -4,6 -diborate typically involves the functionalization of dibenzofuran at the 4 and 6 positions with borate groups. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, dibenzofuran can be reacted with boronic acids or borate esters in the presence of a palladium catalyst and a base to introduce the borate groups at the desired positions .
Industrial Production Methods
Industrial production of dibenzofuran -4,6 -diborate may involve large-scale palladium-catalyzed cross-coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzofuran -4,6 -diborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction: Reduction reactions can convert dibenzofuran -4,6 -diborate into other borate-containing compounds.
Substitution: The borate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the borate positions.
Wissenschaftliche Forschungsanwendungen
Dibenzofuran -4,6 -diborate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of boron-containing biomolecules and their interactions.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism by which dibenzofuran -4,6 -diborate exerts its effects involves the interaction of the borate groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science. The specific pathways and molecular targets depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound, which lacks the borate groups.
Phenyldibenzofurans: Compounds with phenyl groups attached to the dibenzofuran structure.
Benzo[b]naphthofurans: Similar tricyclic compounds with different ring fusion patterns.
Uniqueness
Dibenzofuran -4,6 -diborate is unique due to the presence of borate groups at specific positions, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring boron-containing compounds, such as in materials science and catalysis.
Eigenschaften
Molekularformel |
C12H10B2O7 |
|---|---|
Molekulargewicht |
287.8 g/mol |
IUPAC-Name |
(6-boronooxydibenzofuran-4-yl)oxyboronic acid |
InChI |
InChI=1S/C12H10B2O7/c15-13(16)20-9-5-1-3-7-8-4-2-6-10(21-14(17)18)12(8)19-11(7)9/h1-6,15-18H |
InChI-Schlüssel |
YQOQRBJRLOWOJM-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)OC1=CC=CC2=C1OC3=C2C=CC=C3OB(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


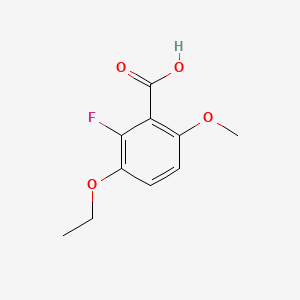
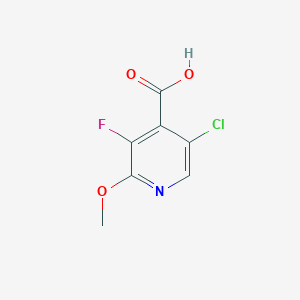
![4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14763051.png)
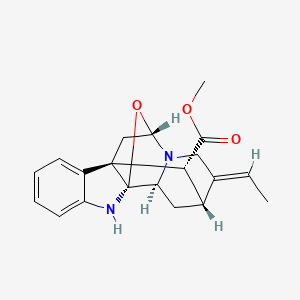
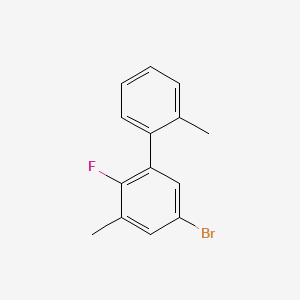
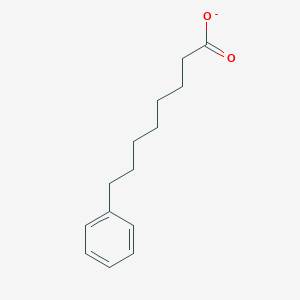
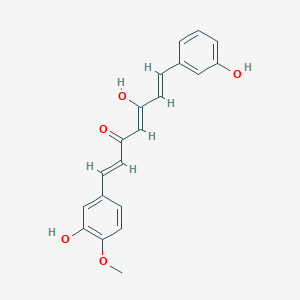
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-bis(4-fluorophenyl)-6-hydroxy-tetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B14763088.png)
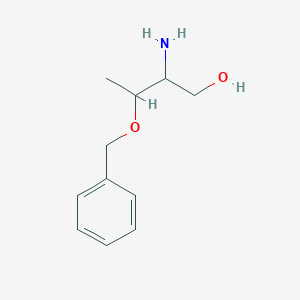
![(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14763109.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one](/img/structure/B14763110.png)
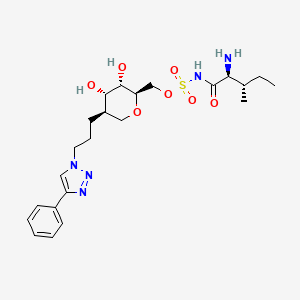
![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)
